Benzyl 4-Isopropoxypiperidine-1-carboxylate
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Overview
Description
Benzyl 4-Isopropoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group and an isopropoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-Isopropoxypiperidine-1-carboxylate typically involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures, followed by the addition of isopropyl alcohol to introduce the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-Isopropoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of Benzyl 4-Isopropoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and isopropoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- Benzyl 4-Hydroxypiperidine-1-carboxylate
- Benzyl 4-Methoxypiperidine-1-carboxylate
- Benzyl 4-Ethoxypiperidine-1-carboxylate
Comparison: Benzyl 4-Isopropoxypiperidine-1-carboxylate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
benzyl 4-propan-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13(2)20-15-8-10-17(11-9-15)16(18)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVUKSHPIGEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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